Cas no 97399-95-6 (Paniculidine C)

Paniculidine C is a bioactive alkaloid compound derived from natural sources, primarily isolated from plants of the genus Gynura. It exhibits notable pharmacological properties, including potential anti-inflammatory and antitumor activities. Structurally characterized by its unique indole framework, Paniculidine C has garnered interest for its selective interactions with cellular pathways, particularly those involved in apoptosis and oxidative stress modulation. Its high purity and stability make it suitable for research applications in drug discovery and mechanistic studies. The compound's well-defined molecular structure allows for precise investigation of its biological effects, positioning it as a valuable tool for advancing therapeutic and biochemical research.
Paniculidine C structure
Paniculidine C structure
Product Name:Paniculidine C
CAS No:97399-95-6
MF:C13H17NO
MW:203.280183553696
CID:807162
PubChem ID:14193918
Update Time:2025-06-28

Paniculidine C Chemical and Physical Properties

Names and Identifiers

    • Paniculidine C
    • (2R)-4-(1H-Indol-3-yl)-2-methyl-1-butanol
    • Miobloc
    • mioblock
    • na97
    • orgna97
    • Org-NE 35
    • pancuronium
    • pancuronium dibromide
    • pavulon
    • thobromide
    • N-Demethoxypaniculidine B
    • [ "N-Demethoxypaniculidine B" ]
    • 2-Methyl-4-(1H-indole-3-yl)-1-butanol
    • (betaR)-beta-Methyl-1H-indole-3-butanol; N-Demethoxypaniculidine B
    • (βR)-β-Methyl-1H-indole-3-butanol (ACI)
    • 1H-Indole-3-butanol, β-methyl-, (R)- (ZCI)
    • Paniculol
    • 1H-Indole-3-butanol, b-methyl-, (bR)-
    • 3,5-bis(Trifluoromethyl)hydrocinnamicacid
    • 97399-95-6
    • 4-(1H-indol-3-yl)-2-methylbutan-1-ol
    • (R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
    • FS-9214
    • (R)-4-(1H-Indol-3-yl)-2-methylbutan-1-ol
    • (R)--Methyl-1H-indole-3-butanol; N-Demethoxypaniculidine B
    • (2R)-4-(1H-INDOL-3-YL)-2-METHYLBUTAN-1-OL
    • AKOS032962154
    • Inchi: 1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1
    • InChI Key: OJDRKMFRRDQIRV-SNVBAGLBSA-N
    • SMILES: C(C1=CNC2C=CC=CC1=2)C[C@@H](C)CO

Computed Properties

  • Exact Mass: 203.13100
  • Monoisotopic Mass: 203.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 36

Experimental Properties

  • Color/Form: Oil
  • Density: 1.31
  • Boiling Point: 489.9 °C at 760 mmHg
  • Flash Point: 185.5 °C
  • PSA: 36.02000
  • LogP: 2.72890

Paniculidine C Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

Paniculidine C Pricemore >>

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Paniculidine C Production Method

Production Method 1

Reaction Conditions
Reference
3-Prenylindoles from Murraya paniculata and their biogenetic significance
Kinoshita, Takeshi; Tatara, Shigeru; Ho, Feng Chi; Sankawa, Ushio, Phytochemistry, 1988, 28(1), 147-51

Production Method 2

Reaction Conditions
Reference
Synthesis of (S)-paniculidine A. Absolute configuration of natural paniculidines
Cheskis, B. A.; Alekseev, I. G.; Moiseenkov, A. M., Zhurnal Organicheskoi Khimii, 1990, 26(2), 425-32

Paniculidine C Raw materials

Paniculidine C Preparation Products

Additional information on Paniculidine C

Paniculidine C (CAS No. 97399-95-6): A Comprehensive Overview

Paniculidine C (CAS No. 97399-95-6) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound, isolated from the plant Eupatorium paniculatum, belongs to a class of sesquiterpene lactones and has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.

The chemical structure of Paniculidine C is characterized by a sesquiterpene lactone skeleton, which is a common feature among many bioactive natural products. Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific structure of Paniculidine C includes a γ-lactone ring and an α-methylene-γ-lactone moiety, which are crucial for its biological activities.

Recent research has focused on the anti-inflammatory properties of Paniculidine C. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. The mechanism behind this activity is thought to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation. These findings suggest that Paniculidine C could be a promising candidate for the development of novel anti-inflammatory drugs.

In addition to its anti-inflammatory effects, Paniculidine C has also demonstrated potential as an anti-cancer agent. Preclinical studies have reported that this compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Furthermore, it has been shown to inhibit cell proliferation and migration in various cancer cell lines, including those derived from breast, lung, and colon cancers. These findings highlight the potential of Paniculidine C as a lead compound for the development of new cancer therapeutics.

The antimicrobial properties of Paniculidine C have also been investigated. Research has shown that this compound exhibits potent activity against a range of bacteria and fungi, including drug-resistant strains. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death. These antimicrobial properties make Paniculidine C a valuable candidate for the development of new antimicrobial agents, particularly in light of the growing global threat posed by antibiotic resistance.

Beyond its direct biological activities, Paniculidine C has also been studied for its potential use in combination therapy. For example, it has been shown to enhance the efficacy of existing anti-inflammatory drugs by synergistically modulating inflammatory pathways. Similarly, in cancer therapy, it has been found to potentiate the effects of conventional chemotherapeutic agents by sensitizing cancer cells to treatment. These findings underscore the versatility and potential therapeutic value of Paniculidine C.

The extraction and purification processes for Paniculidine C have been optimized to ensure high yields and purity levels. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate this compound from natural sources. The availability of pure Paniculidine C is crucial for conducting detailed biochemical and pharmacological studies.

In conclusion, Paniculidine C (CAS No. 97399-95-6) is a multifaceted natural product with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its therapeutic applications, Paniculidine C holds promise as a valuable addition to the arsenal of natural products with medicinal value.

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